

# Navigating the Safety Landscape of JAK Inhibitors: A Comparative Analysis

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## Compound of Interest

Compound Name: *Ilginatinib*

Cat. No.: *B611966*

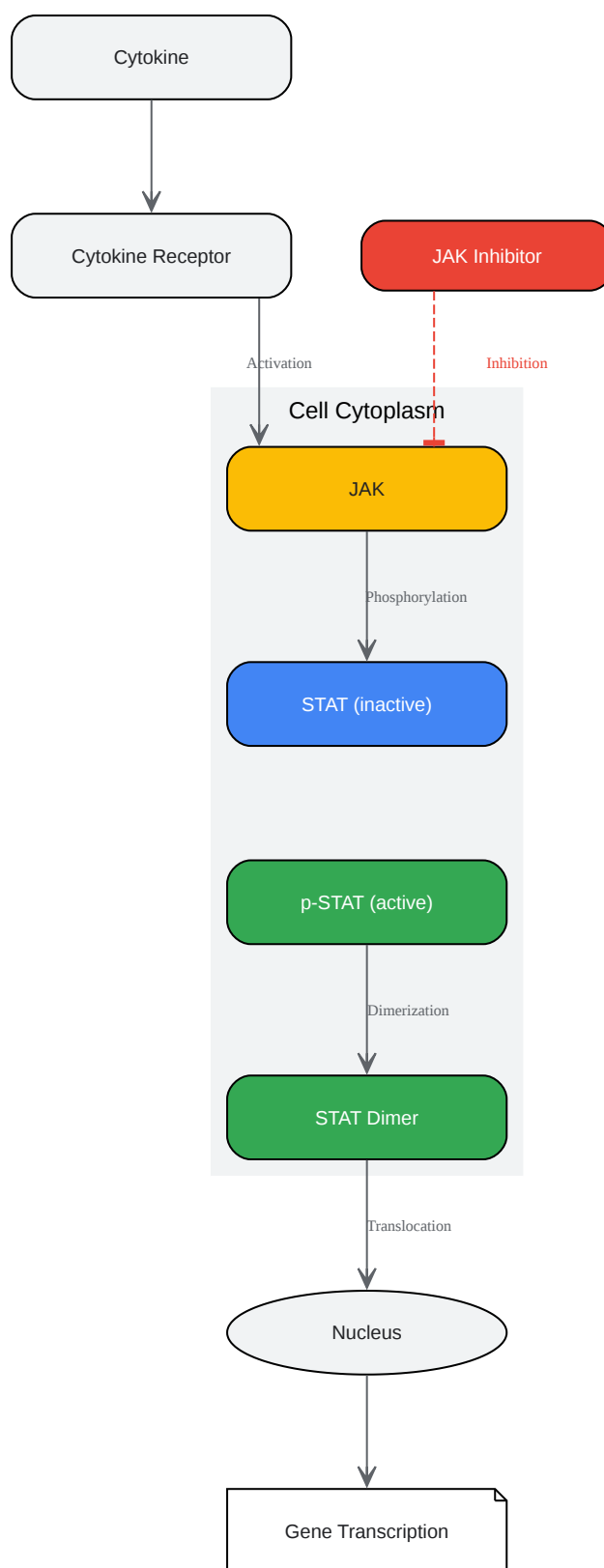
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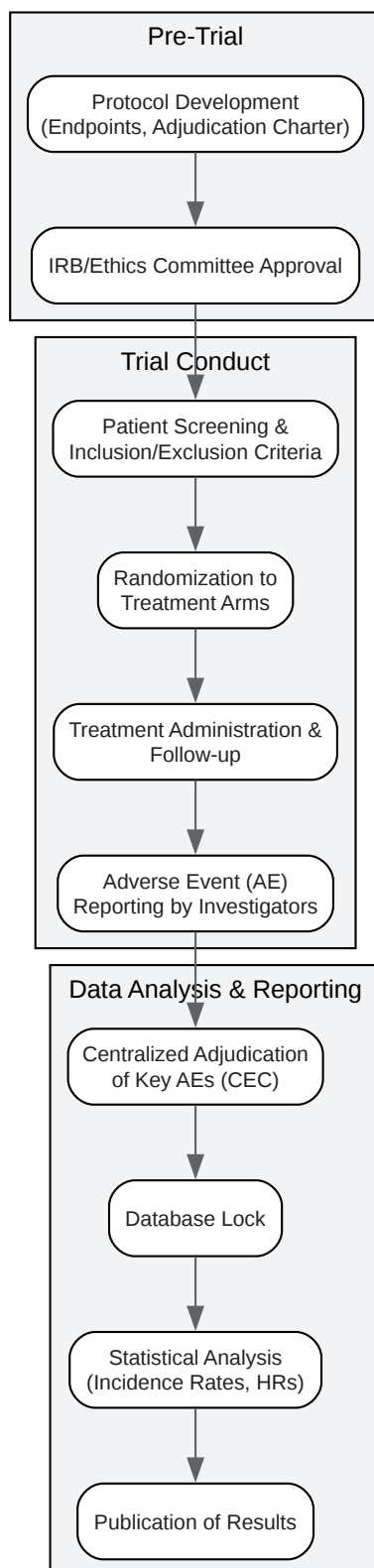
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of Janus kinase (JAK) inhibitors, supported by quantitative data from key clinical trials and detailed experimental methodologies.

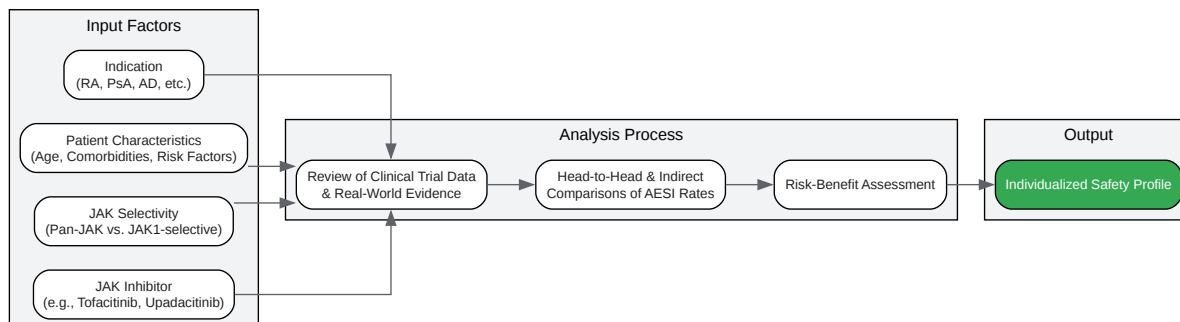
The advent of Janus kinase (JAK) inhibitors has revolutionized the treatment of numerous inflammatory and autoimmune diseases. However, their use has been associated with a unique set of safety concerns, prompting rigorous evaluation and regulatory scrutiny. This guide offers a comprehensive comparative analysis of the safety profiles of prominent JAK inhibitors, including tofacitinib, baricitinib, upadacitinib, abrocitinib, and filgotinib, to inform research and development decisions.

## The JAK-STAT Signaling Pathway: A Double-Edged Sword

JAK inhibitors exert their therapeutic effects by modulating the JAK-STAT signaling pathway, a critical cascade in cytokine signaling that governs cell growth, differentiation, and immune responses. However, this modulation is also intrinsically linked to their potential adverse effects.







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